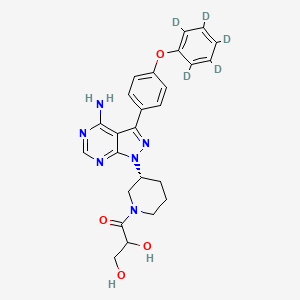
2'-Deoxyadenosine-5'-triphosphate-15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is a nucleotide analog where the adenine base is labeled with nitrogen-15 isotopes. This compound is primarily used in scientific research, particularly in studies involving DNA synthesis and replication. It serves as a substrate for DNA polymerases, making it essential for various biochemical and molecular biology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the adenine base. This is typically achieved through a series of chemical reactions that introduce the isotopes at specific positions within the adenine molecule. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic labeling. The final product is then formulated as a dilithium salt to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the gain of electrons or hydrogen, typically reducing the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce adenine derivatives with additional oxygen atoms, while reduction reactions may yield more reduced forms of the nucleotide .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and DNA synthesis.
Biology: Essential for experiments involving DNA replication and repair, as well as studies on the mechanisms of DNA polymerases.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) involves its incorporation into DNA by DNA polymerases. The nitrogen-15 labeling allows researchers to track the nucleotide’s incorporation and study the dynamics of DNA synthesis. The compound interacts with the active site of DNA polymerases, facilitating the addition of the nucleotide to the growing DNA strand .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate: The unlabeled version of the compound, commonly used in DNA synthesis studies.
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5:
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-15N5 (dilithium) is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and metabolic studies. This labeling allows for precise tracking of nucleotide incorporation and metabolism, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C10H14Li2N5O12P3 |
|---|---|
Peso molecular |
508.1 g/mol |
Nombre IUPAC |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
DZFNPQTVLDNJGV-QQEIQXRYSA-L |
SMILES isomérico |
[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















